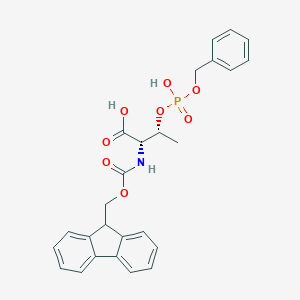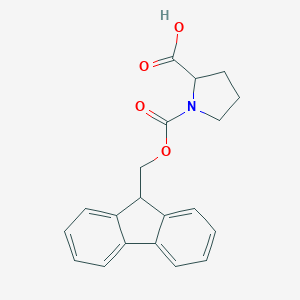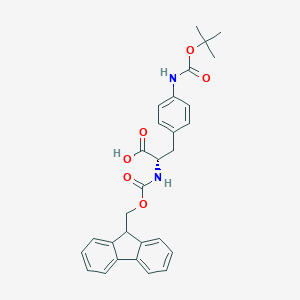
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane (Fmoc-Ile-Diazomethane) is a chemical compound used in scientific research for its ability to selectively inhibit proteases. Proteases are enzymes that break down proteins and are involved in many physiological processes, including digestion, blood clotting, and immune response. Fmoc-Ile-Diazomethane is a useful tool for studying the role of proteases in these processes and has potential applications in drug discovery.
Mécanisme D'action
Fmoc-Ile-Diazomethane works by irreversibly binding to the active site of proteases, preventing them from breaking down proteins. The diazomethane group is highly reactive and forms a covalent bond with the protease, effectively shutting down its activity.
Biochemical and Physiological Effects
The use of Fmoc-Ile-Diazomethane in scientific research has led to a better understanding of the role of proteases in various physiological processes. For example, studies have shown that inhibition of certain proteases can reduce inflammation and improve wound healing. Fmoc-Ile-Diazomethane has also been used to study the role of proteases in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Fmoc-Ile-Diazomethane in lab experiments is its selectivity for certain proteases. This allows researchers to study the role of specific proteases without affecting other proteases or physiological processes. However, the explosive nature of diazomethane requires careful handling and safety precautions.
Orientations Futures
There are several potential future directions for the use of Fmoc-Ile-Diazomethane in scientific research. One area of interest is the development of new protease inhibitors based on the structure of Fmoc-Ile-Diazomethane. Another area of interest is the use of Fmoc-Ile-Diazomethane in drug discovery, particularly for the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to fully understand the role of proteases in various physiological processes and to identify new targets for protease inhibitors.
Méthodes De Synthèse
Fmoc-Ile-Diazomethane is synthesized by reacting Fmoc-Ile-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucine) with diazomethane. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and requires careful handling due to the explosive nature of diazomethane.
Applications De Recherche Scientifique
Fmoc-Ile-Diazomethane is primarily used in scientific research as a protease inhibitor. It has been shown to selectively inhibit a number of proteases, including serine proteases, cysteine proteases, and metalloproteases. This selectivity makes it a valuable tool for studying the role of specific proteases in various physiological processes.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S,4S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-14(2)21(20(26)12-24-23)25-22(27)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19,21H,3,13H2,1-2H3,(H,25,27)/t14-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBIAPAMJMEKV-QKKBWIMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














